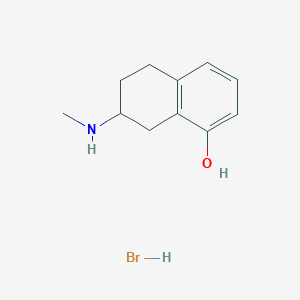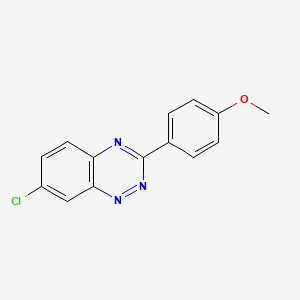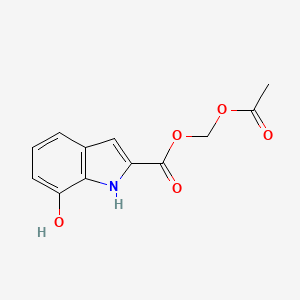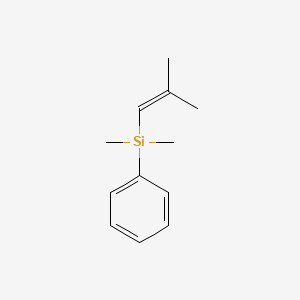
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dimethyl group, and a 2-methylprop-1-en-1-yl group.
Méthodes De Préparation
The synthesis of Dimethyl(2-methylprop-1-en-1-yl)phenylsilane typically involves the reaction of phenylsilane with 2-methylprop-1-en-1-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Applications De Recherche Scientifique
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which Dimethyl(2-methylprop-1-en-1-yl)phenylsilane exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The phenyl group contributes to the compound’s stability and reactivity, while the dimethyl and 2-methylprop-1-en-1-yl groups influence its solubility and steric properties .
Comparaison Avec Des Composés Similaires
Dimethyl(2-methylprop-1-en-1-yl)phenylsilane can be compared with other organosilicon compounds such as:
Trimethylphenylsilane: Similar in structure but lacks the 2-methylprop-1-en-1-yl group, resulting in different reactivity and applications.
Phenylsilane: Contains only the phenyl group bonded to silicon, making it less complex and with different applications.
Propriétés
Numéro CAS |
80279-02-3 |
|---|---|
Formule moléculaire |
C12H18Si |
Poids moléculaire |
190.36 g/mol |
Nom IUPAC |
dimethyl-(2-methylprop-1-enyl)-phenylsilane |
InChI |
InChI=1S/C12H18Si/c1-11(2)10-13(3,4)12-8-6-5-7-9-12/h5-10H,1-4H3 |
Clé InChI |
JPIGMIAITGTRKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=C[Si](C)(C)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)


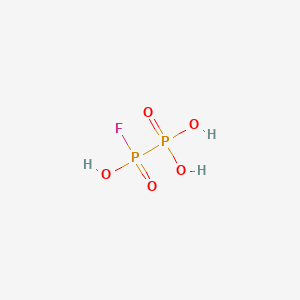
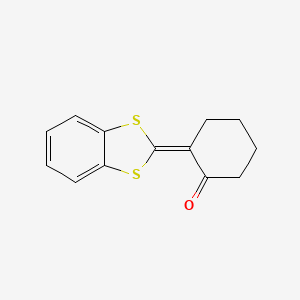
![Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate](/img/structure/B14416643.png)
![N-[(2-Ethylbutanoyl)carbamoyl]piperidine-1-carboxamide](/img/structure/B14416651.png)

![2-{[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]methyl}oxirane](/img/structure/B14416663.png)

